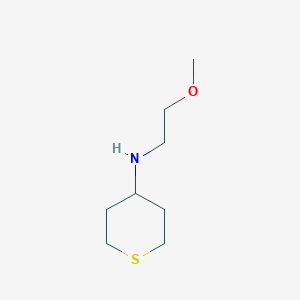

N-(2-methoxyethyl)thian-4-amine

Description

Structural Classification and Nomenclature within Saturated Heterocyclic Amines

N-(2-methoxyethyl)thian-4-amine is classified as a secondary amine and a saturated heterocyclic compound. Its systematic IUPAC name is N-(2-methoxyethyl)tetrahydro-2H-thiopyran-4-amine. The core of this molecule is a thian ring, a six-membered heterocycle containing a sulfur atom, with an amine substituent at the 4-position. The nitrogen of this amine group is further substituted with a 2-methoxyethyl group.

| Property | Value |

| IUPAC Name | N-(2-methoxyethyl)tetrahydro-2H-thiopyran-4-amine |

| CAS Number | 1153348-65-2 |

| Molecular Formula | C8H17NOS |

| Molecular Weight | 175.29 g/mol |

Table 1: Basic properties of this compound. bldpharm.com

Definition and Significance of the Tetrahydrothiopyran (B43164) (Thian) Moiety

The tetrahydrothiopyran (thian) ring is a saturated six-membered heterocycle containing one sulfur atom. This structural motif is of considerable interest in medicinal chemistry. The presence of the sulfur atom can influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and ability to form non-covalent interactions with biological targets. Thiophene, the aromatic counterpart of thian, is a well-known pharmacophore, and its saturated form, thian, is also explored for its potential to introduce favorable drug-like properties. nih.gov The replacement of a methylene (B1212753) group in a cyclohexane (B81311) ring with a sulfur atom to form a thian ring can alter the conformational preferences of the molecule and impact its binding to receptors and enzymes. nih.gov Derivatives of tetrahydrothiopyran have been investigated for various biological activities, including anti-inflammatory and antiviral properties. auctoresonline.org

Contextualization within the Broader Field of Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital area of chemical science, with heterocyclic compounds forming the core of a majority of pharmaceuticals and agrochemicals. nih.govmdpi.com Saturated heterocycles, such as the thian ring system in this compound, are increasingly recognized for their ability to introduce three-dimensional complexity into molecules, which can lead to improved target selectivity and reduced off-target effects compared to their flat, aromatic counterparts. The study of saturated nitrogen-containing heterocycles is particularly important, as these motifs are present in numerous natural products and synthetic drugs. mdpi.com The exploration of novel derivatives of known heterocyclic scaffolds is a continuous effort in the search for new therapeutic agents. mdpi.com

Overview of Research Trajectories for N-Substituted Saturated Heterocyclic Amines

Current research on N-substituted saturated heterocyclic amines is largely driven by the pursuit of new drug candidates with improved efficacy and safety profiles. Key research trajectories include:

Scaffold Hopping and Bioisosteric Replacement: medicinal chemists often replace existing ring systems in known drugs with other heterocycles, including saturated ones, to discover new intellectual property and improve drug properties. montclair.edu

Exploration of Chemical Space: The synthesis of libraries of N-substituted saturated heterocycles allows for the systematic exploration of structure-activity relationships (SAR). By varying the substituent on the nitrogen atom, researchers can fine-tune the pharmacological profile of a molecule. nih.gov

Focus on Physicochemical Properties: There is a growing emphasis on understanding and predicting how different N-substituents affect properties like solubility, lipophilicity (logP), and metabolic stability, which are crucial for the success of a drug candidate. nih.gov

Development of Novel Synthetic Methodologies: Efficient and versatile synthetic routes to novel N-substituted saturated heterocyclic amines are continuously being developed to facilitate the rapid generation of diverse compound libraries for biological screening. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)thian-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-10-5-4-9-8-2-6-11-7-3-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJOKPWYVGUYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Methoxyethyl Thian 4 Amine and Its Analogues

Strategies for Constructing the Tetrahydrothiopyran (B43164) (Thian) Core

The formation of the six-membered sulfur-containing heterocyclic ring, the tetrahydrothiopyran core, is a fundamental aspect of the synthesis. Various cyclization strategies have been developed to achieve this, often starting from acyclic precursors containing sulfur and appropriate functional groups to facilitate ring closure.

Cyclization Reactions in Thiopyran Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the thiopyran ring. These reactions involve the formation of one or more carbon-sulfur bonds to close the ring. A prevalent method involves the reaction of a 1,5-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide. This double nucleophilic substitution effectively constructs the saturated heterocyclic system.

Another significant approach is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. rsc.orgnih.gov In this reaction, a thio-diene (a molecule containing a C=C-C=S or similar conjugated system) reacts with a dienophile to form a dihydrothiopyran ring, which can then be reduced to the desired tetrahydrothiopyran. rsc.orgnih.gov The choice of diene and dienophile allows for the introduction of various substituents on the thiopyran ring. rsc.org Concerted mechanisms, where bond formation and breaking occur simultaneously, are common in these cycloadditions. rsc.org

More recent developments include metal-catalyzed cyclizations, which can offer high efficiency and stereocontrol. acs.org For instance, platinum(II) catalysts have been used in one-pot ring-expansion and 6-endo cyclization reactions to form thiopyran-fused polycyclic aromatic compounds. acs.org Additionally, domino ring-opening cyclization (DROC) of donor-acceptor cyclopropanes with pyridinium (B92312) thiolates provides a route to functionalized thiopyran derivatives. researchgate.net

Precursor Chemistry: Utilizing Thioketones and Related Sulfur-Containing Intermediates

The chemistry of precursors is critical in directing the synthesis towards the desired thiopyran structure. Thioketones, which contain a carbon-sulfur double bond, are valuable intermediates in the construction of the thiopyran ring. rsc.org They can act as heterodienophiles in Diels-Alder reactions, reacting with dienes to form the thiopyran ring system. rsc.org The synthesis of these thioketones often starts from their corresponding carbonyl compounds through thionation reactions. rsc.org

Another strategy involves the use of divinyl ketones, which can undergo a double-conjugate addition with a sulfur source like hydrogen sulfide (H₂S) to form tetrahydrothiopyran-4-one (B549198) derivatives. researchgate.net This method provides a direct route to the ketone-functionalized thian core, which is a key precursor for the final amination step.

The following table summarizes some key precursor strategies for tetrahydrothiopyran core synthesis:

| Precursor Type | Reaction Type | Product | Reference(s) |

| Divinyl ketones | Double-conjugate addition with H₂S | Tetrahydrothiopyran-4-ones | researchgate.net |

| Thioketones | Hetero-Diels-Alder reaction | Dihydrothiopyrans | rsc.org |

| 1,5-Dihaloalkanes | Nucleophilic substitution with sulfide | Tetrahydrothioprans | N/A |

| 2,5-di(1-en-3-ynyl)thiophene | Pt(II)-catalyzed ring-expansion and cyclization | Thiopyran-fused PAHs | acs.org |

Amination Approaches for N-Substitution with the 2-Methoxyethyl Moiety

Once the tetrahydrothiopyran-4-one core is established, the next crucial step is the introduction of the 2-methoxyethylamino group at the C4 position. This is typically achieved through various amination techniques.

Nucleophilic Substitution Reactions with Alkyl Halides

Direct N-alkylation of thian-4-amine with a suitable 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide) is a straightforward approach. ucalgary.cawikipedia.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. ucalgary.ca However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, which can result in a mixture of products and lower yields of the desired secondary amine. ucalgary.camasterorganicchemistry.com

Reductive Amination Protocols for Amine Formation

Reductive amination is a widely used and often more selective method for the synthesis of secondary amines like N-(2-methoxyethyl)thian-4-amine. wikipedia.orgyoutube.com This one-pot reaction involves the condensation of tetrahydrothiopyran-4-one with 2-methoxyethylamine (B85606) to form an intermediate imine (or iminium ion), which is then reduced in situ to the final amine. wikipedia.org

Commonly used reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgharvard.edu Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent, minimizing the reduction of the starting ketone and being less toxic than cyanide-based reagents. harvard.edu The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. youtube.com

Reductive Amination Reaction Parameters

| Carbonyl Compound | Amine | Reducing Agent | Key Features | Reference(s) |

| Tetrahydrothiopyran-4-one | 2-Methoxyethylamine | Sodium triacetoxyborohydride | High selectivity, mild conditions | harvard.edu |

| Ketones/Aldehydes | Primary/Secondary Amines | Sodium cyanoborohydride | Effective but toxic byproducts | wikipedia.orgharvard.edu |

| Ketones/Aldehydes | Primary/Secondary Amines | H₂/Pd, Pt, or Ni catalyst | Catalytic, direct method | wikipedia.org |

Multi-Step Synthesis Pathways (e.g., via Amide Reduction or Azide (B81097) Intermediates)

Alternative, multi-step pathways can also be employed to synthesize this compound. One such route involves the formation of an amide followed by its reduction. For example, thian-4-carboxylic acid could be coupled with 2-methoxyethylamine to form an amide, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the target secondary amine.

Another multi-step approach could involve the use of an azide intermediate. Thian-4-ol can be converted to an azide (thian-4-azide) via a nucleophilic substitution reaction. Subsequent reduction of the azide, for example by catalytic hydrogenation or with LiAlH₄, would yield thian-4-amine. This primary amine can then be selectively alkylated with a 2-methoxyethyl group, potentially using reductive amination with methoxyacetaldehyde (B81698) to avoid over-alkylation issues associated with alkyl halides.

These multi-step syntheses, while longer, can sometimes offer better control over the final product and may be necessary when direct methods are not feasible or lead to undesirable side products.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of heterocyclic compounds, such as thiane (B73995) derivatives, has been significantly advanced by the adoption of modern technologies and catalytic systems. These methods offer improvements in terms of efficiency, selectivity, and environmental impact over traditional synthetic protocols.

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology utilizes the ability of polar molecules to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture. nih.govamazonaws.com The application of microwave irradiation has been particularly beneficial in the synthesis of nitrogen and sulfur-containing heterocycles. nih.gov

For instance, microwave-assisted methods have been successfully employed for the efficient synthesis of thiazolidin-4-one derivatives and 2-aminothiophene derivatives. nih.govthieme-connect.de In the case of thiazolidin-4-ones, microwave irradiation has been used in multi-component reactions to produce various analogues with potential biological activities. nih.gov Similarly, the Gewald reaction for the synthesis of 2-aminothiophenes has been significantly improved under microwave conditions, expanding the substrate scope and increasing yields. thieme-connect.de While direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to related sulfur-containing heterocycles, such as 2-substituted 5,6-dihydro-4H-1,3-thiazines and 4,5,6,7-tetrahydro-1,3-thiazepines, highlights its potential for the rapid and efficient construction of the thiane core and its derivatives. researchgate.netnih.gov These procedures often result in good to excellent yields within minutes, a substantial improvement over conventional heating methods that can take several hours. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Sulfur-Containing Heterocycles

| Heterocycle | Precursors | Conditions | Reaction Time | Yield | Reference |

| 2-Substituted 5,6-Dihydro-4H-1,3-thiazines | ω-Thioamidoalcohols, Ethyl Polyphosphate (PPE) | Microwave Irradiation | < 10 min | High | researchgate.net |

| 2-Substituted 4,5,6,7-Tetrahydro-1,3-thiazepines | 4-Thioamidobutanols, Trimethylsilyl Polyphosphate (PPSE) | Microwave Irradiation (Solvent-free) | 5-15 min | 70-94% | nih.gov |

| Thiazolines | Aldehydes/Ketones, 1-Mercaptopropan-2-one, Ammonia (B1221849) | Microwave Irradiation | Short | Good | researchgate.net |

This table is illustrative of the general utility of microwave synthesis in heterocyclic chemistry and does not represent the direct synthesis of the primary subject compound.

Transition Metal-Catalyzed Amination and Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, a critical step in the synthesis of a vast array of amines. acs.org Reductive amination of ketones is a cornerstone of amine synthesis, and transition metal catalysts have been shown to be highly effective for this transformation, often utilizing hydrogen gas as a clean and economical reducing agent. acs.org The synthesis of this compound can be readily envisioned via the reductive amination of thian-4-one with 2-methoxyethylamine. This reaction typically proceeds through the formation of an imine intermediate, which is then reduced to the target amine. psu.edu Catalysts based on metals such as titanium, ruthenium, iridium, and rhodium have been employed for the reductive amination of ketones, providing access to a wide range of primary, secondary, and tertiary amines. acs.orgpsu.edumdpi.com

A prominent example within this class of reactions is the palladium-catalyzed allylic amination. This powerful method allows for the formation of allylic amines from allylic substrates. nih.gov While the saturated thiane ring of the title compound does not lend itself to direct allylic amination, this reaction is a key example of transition metal-catalyzed C-N bond formation and is particularly relevant for the synthesis of unsaturated analogues or for building complex side chains. For instance, palladium catalysts have been developed for the allylic amination of alkenes, demonstrating the versatility of this approach in creating diverse amine-containing molecules. nih.gov

Table 2: Overview of Relevant Transition Metal-Catalyzed Amination Reactions

| Reaction Type | Catalyst System (Example) | Substrates | Product Type | Key Features | Reference |

| Reductive Amination | Ti(Oi-Pr)4/NaBH4 | Ketones, Amines | Secondary Amines | Efficient, proceeds via imine intermediate. | psu.edu |

| Reductive Amination | Cp*Ir complexes | Ketones, Ammonium Formate | Primary Amines | Direct conversion of ketones to primary amines. | mdpi.com |

| Reductive Amination | Ru-catalyst/H2 | Carbonyls, Ammonia | Primary Amines | Utilizes hydrogen gas as reductant. | mdpi.com |

This table provides examples of catalytic systems applicable to the synthesis of amines, including pathways relevant to the target compound and its analogues.

Stereoselective Synthetic Pathways

The introduction of chirality is a critical consideration in the synthesis of bioactive molecules. While this compound is an achiral molecule, the synthesis of its chiral analogues, where the thiane ring is substituted, requires stereoselective methods. Chiral amines are crucial components in many pharmaceuticals and can be synthesized through various asymmetric strategies. nih.govacs.org

One of the most powerful methods for accessing chiral amines is the asymmetric hydrogenation of prochiral imines or enamines, often catalyzed by chiral transition metal complexes. nih.govacs.org For the synthesis of chiral analogues of this compound, a potential route involves the asymmetric reductive amination of a prochiral substituted thian-4-one. This would involve the in-situ formation of an imine, followed by a stereoselective reduction directed by a chiral catalyst. nih.govconsensus.app

Alternatively, diastereoselective approaches can be employed. For example, the reductive amination of a chiral ketone with an achiral amine can lead to the formation of a chiral amine with a specific stereochemistry. In the context of thiane derivatives, if a chiral center is already present on the ring, a diastereoselective reductive amination at the C4-carbonyl could be controlled by the existing stereocenter. The stereoselective synthesis of related heterocyclic systems, such as substituted (thio)morpholines and tetrahydrofurans, has been reported, demonstrating the feasibility of controlling stereochemistry in six-membered heterocycles. researchgate.net These methods often rely on substrate control or the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. nih.gov

Table 3: Approaches to Stereoselective Synthesis of Chiral Amines and Analogues

| Stereoselective Method | General Approach | Example Application | Key Aspect | Reference |

| Asymmetric Hydrogenation | Hydrogenation of prochiral imines/enamines with a chiral catalyst. | Synthesis of chiral primary and secondary amines. | High enantioselectivity achievable with appropriate chiral ligands. | nih.govacs.org |

| Asymmetric Reductive Amination | One-pot reaction of a ketone and amine with a chiral catalyst and reductant. | Synthesis of chiral spirocyclic amines. | Avoids isolation of potentially unstable imine intermediates. | nih.gov |

| Substrate-Controlled Diastereoselective Reduction | Reduction of a carbonyl group where an existing stereocenter directs the approach of the reductant. | Stereoselective synthesis of 1,3-syn-amino alcohols. | Relies on the inherent stereochemical bias of the substrate. | organic-chemistry.org |

This table outlines general strategies for achieving stereoselectivity in amine synthesis, which are applicable to the creation of chiral analogues of the title compound.

Spectroscopic and Structural Elucidation of N 2 Methoxyethyl Thian 4 Amine

Comprehensive Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For N-(2-methoxyethyl)thian-4-amine, the key functional groups are a secondary amine (N-H), a C-O-C ether linkage, a C-S-C thioether linkage, and aliphatic C-H bonds within the thian ring and the ethyl chain.

Based on established correlation tables, the expected FT-IR absorption bands would include:

N-H Stretch: A weak to medium intensity band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretch: Multiple sharp bands are expected between 2850 and 3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the thian ring and the methoxyethyl group.

N-H Bend: A bending vibration for the secondary amine may be observed in the range of 1550-1650 cm⁻¹.

C-O Stretch: A strong, characteristic absorption band for the C-O-C ether linkage is predicted to appear in the 1070-1150 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aliphatic C-N bond is expected to produce a medium to weak band between 1020 and 1250 cm⁻¹.

C-S Stretch: The thioether C-S stretching vibration typically gives rise to a weak band in the 600-800 cm⁻¹ range.

A hypothetical data table summarizing these expected FT-IR peaks is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |

| C-H Stretch (aliphatic) | CH₂, CH₃ | 2850 - 3000 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |

| C-O-C Stretch (Ether) | Ether | 1070 - 1150 | Strong |

| C-N Stretch (Aliphatic) | Amine | 1020 - 1250 | Medium-Weak |

| C-S Stretch (Thioether) | Thioether | 600 - 800 | Weak |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While N-H and O-H stretches are typically strong in IR, C-C and C-S bonds often show stronger signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for confirming the thian ring structure and the thioether linkage. The C-S stretching vibration, which is often weak in the IR spectrum, would be expected to give a more prominent peak in the Raman spectrum.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments. The expected signals are as follows:

Thian Ring Protons: The protons on the six-membered thian ring would likely appear as complex multiplets in the upfield region of the spectrum, typically between 1.5 and 3.0 ppm. The protons adjacent to the sulfur atom (C2 and C6) would be expected at a slightly downfield position compared to the other ring protons due to the deshielding effect of the sulfur atom. The proton at C4, attached to the nitrogen, would also have a distinct chemical shift.

N-H Proton: The proton attached to the nitrogen atom would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Methoxyethyl Protons:

The -OCH₃ protons would give a sharp singlet around 3.3 ppm.

The -CH₂-O- protons would appear as a triplet around 3.5 ppm, coupled to the adjacent -CH₂-N- protons.

The -CH₂-N- protons would appear as a triplet around 2.8 ppm, coupled to the -CH₂-O- protons.

A hypothetical ¹H NMR data table is provided below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | t | 2H | -O-CH ₂-CH₂-N- |

| ~3.3 | s | 3H | -OCH ₃ |

| ~2.8 | t | 2H | -O-CH₂-CH ₂-N- |

| ~2.5 - 3.0 | m | 5H | Thian ring protons (C2, C4, C6) and NH proton |

| ~1.5 - 2.0 | m | 4H | Thian ring protons (C3, C5) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Thian Ring Carbons: The carbons of the thian ring would be expected in the aliphatic region (20-50 ppm). The carbons adjacent to the sulfur (C2 and C6) and the carbon bearing the amino group (C4) would have distinct chemical shifts.

Methoxyethyl Carbons:

The -OC H₃ carbon would appear around 59 ppm.

The -O-C H₂- carbon would be expected around 70 ppm.

The -C H₂-N- carbon would be found in the range of 40-50 ppm.

A hypothetical ¹³C NMR data table is shown below.

| Chemical Shift (ppm) | Assignment |

| ~70 | -O-C H₂-CH₂-N- |

| ~59 | -OC H₃ |

| ~50 | C 4-N (Thian ring) |

| ~45 | -O-CH₂-C H₂-N- |

| ~30-35 | C 2, C 6 (Thian ring) |

| ~25-30 | C 3, C 5 (Thian ring) |

Heteronuclear NMR (e.g., ¹⁵N NMR for derivatives)

While not as common as ¹H and ¹³C NMR, ¹⁵N NMR could provide direct information about the nitrogen environment. For this compound, a single resonance would be expected in the typical range for aliphatic amines. This technique would be more valuable for studying derivatives where the nitrogen's chemical environment is altered. There are no tin atoms in the parent compound, so ¹¹⁹Sn NMR is not applicable.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound and confirming its structure.

A COSY spectrum would reveal proton-proton couplings, for instance, between the protons on the thiane (B73995) ring and those on the methoxyethyl side chain. An HMQC (or HSQC) spectrum would correlate directly bonded proton and carbon atoms. An HMBC spectrum would show longer-range correlations (typically over 2-3 bonds), which would be crucial for connecting the methoxyethyl group to the nitrogen atom and the nitrogen to the thiane ring. However, no such spectra for this compound are available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm the molecular formula of C8H17NOS.

The fragmentation pattern would likely involve cleavage of the C-S bonds in the thiane ring and cleavage at the C-N bond. The side chain could also fragment, for example, with loss of the methoxy (B1213986) group. Specific fragmentation pathways and the relative abundance of fragment ions are, however, not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated amines and thioethers, which are the primary functional groups in this compound, typically have weak absorptions in the UV region and no absorption in the visible region. The nitrogen and sulfur atoms possess non-bonding electrons that can undergo n→σ* transitions. These transitions are generally of low intensity and occur at short wavelengths. Without experimental data, the specific absorption maxima (λmax) for this compound are unknown.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique could provide precise bond lengths, bond angles, and the conformation of the thiane ring and the methoxyethyl side chain of this compound. It would also reveal details of intermolecular interactions in the solid state, such as hydrogen bonding. The successful application of this technique is contingent on the ability to grow a suitable single crystal of the compound, and no such crystallographic data has been published.

Elemental Compositional Analysis (CHNS)

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This technique is used to confirm the empirical and molecular formula. For this compound (C8H17NOS), the theoretical elemental composition would be:

| Element | Percentage |

| Carbon (C) | 54.81% |

| Hydrogen (H) | 9.77% |

| Nitrogen (N) | 7.99% |

| Oxygen (O) | 9.12% |

| Sulfur (S) | 18.29% |

Experimental verification of these percentages would be a fundamental step in the characterization of any newly synthesized batch of the compound, but no published results of such an analysis were found.

Reactivity and Mechanistic Investigations of N 2 Methoxyethyl Thian 4 Amine

Reactivity of the Secondary Amine Functionality

The secondary amine group in N-(2-methoxyethyl)thian-4-amine is a key center of reactivity, participating in a variety of nucleophilic and basic reactions.

Acylation and Amide Formation

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, readily reacting with acylating agents to form stable amide derivatives. This transformation is fundamental in peptide synthesis and the creation of various other complex organic molecules.

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or acid anhydride, to form a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the corresponding N-substituted amide. masterorganicchemistry.com To ensure the reaction goes to completion, a base is often added to neutralize the acidic byproduct (e.g., HCl) which would otherwise protonate the starting amine, rendering it non-nucleophilic. masterorganicchemistry.com Alternatively, a second equivalent of the amine can serve as the base.

| Acylating Agent | Reaction Conditions | Expected Product |

| Acetyl Chloride | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine) | N-acetyl-N-(2-methoxyethyl)thian-4-amine |

| Acetic Anhydride | Heat or catalyst (e.g., DMAP) | N-acetyl-N-(2-methoxyethyl)thian-4-amine |

| Benzoyl Chloride | Schotten-Baumann conditions (e.g., NaOH(aq), DCM) | N-benzoyl-N-(2-methoxyethyl)thian-4-amine |

This table presents illustrative examples of acylation reactions based on the general reactivity of secondary amines. Specific experimental data for this compound may vary.

Protonation and Salt Formation Equilibrium

As a secondary amine, this compound exhibits basic properties and can readily accept a proton from an acid to form a corresponding ammonium (B1175870) salt. This acid-base reaction is an equilibrium process, the position of which is dependent on the strength of the acid and the pKa of the protonated amine. The formation of these salts is often utilized to improve the solubility and crystallinity of the amine.

The general reaction is as follows: R₂NH + HX ⇌ R₂NH₂⁺X⁻

The equilibrium lies far to the right when a strong acid is used. For instance, treatment with hydrochloric acid would yield N-(2-methoxyethyl)thian-4-aminium chloride. The pH of the solution plays a critical role; at low pH, the amine will be predominantly in its protonated, non-nucleophilic form. libretexts.org

Imine and Enamine Formation with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones leads to the formation of enamines. makingmolecules.commasterorganicchemistry.comlibretexts.org This transformation is a condensation reaction that proceeds under acidic catalysis and involves the elimination of a water molecule. makingmolecules.commasterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic intermediate which then undergoes a proton transfer to yield a neutral carbinolamine. libretexts.org Protonation of the hydroxyl group of the carbinolamine by the acid catalyst converts it into a good leaving group (water). libretexts.org Subsequent elimination of water leads to the formation of an iminium ion. Since the nitrogen in the iminium ion lacks a proton, a proton is removed from an adjacent carbon atom (the α-carbon) to form the final enamine product. makingmolecules.comlibretexts.org The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. makingmolecules.com

| Carbonyl Compound | Reaction Conditions | Expected Product |

| Cyclohexanone | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | 1-(1-(2-methoxyethyl)thian-4-yl)cyclohex-1-ene |

| Propanal | Acid catalyst (e.g., H₂SO₄), azeotropic distillation | 1-(N-(2-methoxyethyl)thian-4-yl)prop-1-ene |

This table provides representative examples of enamine formation based on the established reactivity of secondary amines with carbonyl compounds. The exact products and yields for this compound would require experimental verification.

Alkylation and Quaternization Reactions

The secondary amine functionality of this compound can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction (S_N2) leads to the formation of a tertiary amine. masterorganicchemistry.com However, the direct alkylation of secondary amines can sometimes be challenging to control, as the resulting tertiary amine can also react with the alkyl halide, leading to the formation of a quaternary ammonium salt. masterorganicchemistry.comopenstax.org

To achieve selective mono-alkylation, specific methodologies such as the borrowing hydrogen catalysis can be employed, which uses alcohols as alkylating agents. organic-chemistry.org

Further alkylation of the resulting tertiary amine with an excess of a reactive alkyl halide, such as methyl iodide, leads to the formation of a quaternary ammonium salt in a process known as quaternization. masterorganicchemistry.comnih.gov This reaction proceeds via an S_N2 mechanism where the tertiary amine acts as the nucleophile. youtube.com The resulting quaternary ammonium salts are ionic compounds with a permanent positive charge on the nitrogen atom. nih.govnih.gov

Transformations Involving the Tetrahydrothiopyran (B43164) Ring

The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

Oxidative Reactions at the Sulfur Atom (e.g., to sulfoxides, sulfones)

The sulfur atom in the thian ring can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

For the selective oxidation to the sulfoxide, mild oxidizing agents are typically employed. organic-chemistry.org Examples include hydrogen peroxide in a controlled manner or reagents like sodium periodate. Over-oxidation to the sulfone can be a competing reaction if the conditions are not carefully controlled.

More potent oxidizing agents, such as potassium permanganate (B83412) or peroxy acids (e.g., m-CPBA), will typically oxidize the sulfide (B99878) directly to the sulfone. researchgate.net The sulfone group is a strong electron-withdrawing group and significantly alters the electronic properties of the molecule.

| Oxidizing Agent | Reaction Conditions | Expected Product |

| H₂O₂ (1 equivalent) | Controlled temperature | This compound 1-oxide (Sulfoxide) |

| m-CPBA (>2 equivalents) | Aprotic solvent (e.g., DCM) | This compound 1,1-dioxide (Sulfone) |

| KMnO₄ | Aqueous solution, heat | This compound 1,1-dioxide (Sulfone) |

This table illustrates the expected oxidation products based on general principles of sulfide chemistry. Specific reaction outcomes for this compound would need to be confirmed experimentally.

Ring-Opening and Rearrangement Pathways

There is no available research data on the ring-opening or rearrangement pathways of this compound.

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

A detailed experimental profile of the nucleophilic and electrophilic reactivity of this compound has not been published.

Reaction Kinetics and Thermodynamic Studies of Chemical Transformations

No reaction kinetic or thermodynamic studies concerning the chemical transformations of this compound have been reported in the scientific literature.

Computational Chemistry and Theoretical Modeling of N 2 Methoxyethyl Thian 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and conformational preferences of N-(2-methoxyethyl)thian-4-amine. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate electronic properties. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

The electronic structure analysis typically involves the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, reflecting their electron-rich nature. Conversely, the LUMO is likely distributed over the carbon-hydrogen bonds.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical but realistic values based on DFT calculations of analogous compounds.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

These theoretical calculations are instrumental in predicting the most stable three-dimensional arrangement of the atoms in the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis.smu.edu

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. smu.edu The MEP surface of this compound would reveal regions of negative and positive electrostatic potential.

The most negative potential, typically colored red in MEP maps, is anticipated to be localized around the nitrogen and oxygen atoms due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These regions represent the most likely sites for electrophilic attack. Conversely, regions of positive potential, usually colored blue, are expected around the hydrogen atom of the secondary amine (N-H) and the hydrogen atoms of the ethyl chain. smu.edu These positively charged areas are susceptible to nucleophilic attack. The sulfur atom in the thian ring can exhibit a more complex electrostatic potential, potentially having both slightly negative and positive regions, which can influence its interaction with other molecules. nih.gov

A Natural Bond Orbital (NBO) analysis would further quantify the charge distribution by assigning partial charges to each atom. This analysis provides a more detailed picture of the electronic landscape of the molecule.

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound (Illustrative) This table presents hypothetical but realistic values based on NBO analysis of analogous compounds.

| Atom | Predicted Partial Charge (e) |

| Nitrogen (Amine) | -0.85 |

| Oxygen (Methoxy) | -0.60 |

| Sulfur (Thian) | -0.15 |

| Hydrogen (N-H) | +0.40 |

This detailed charge distribution information is critical for understanding intermolecular interactions, such as hydrogen bonding.

Spectroscopic Parameter Prediction and Theoretical Validation of Experimental Data

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be used to validate and interpret experimental data. For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. globalresearchonline.netyoutube.com These calculations can predict the frequencies and intensities of the vibrational modes of the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table presents hypothetical but realistic values based on theoretical spectroscopy of analogous compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3410 |

| C-H Stretch (Aliphatic) | 2950-2850 |

| C-O-C Asymmetric Stretch | 1125 |

| C-N Stretch | 1180 |

| Thian Ring Vibrations | 600-1000 |

The close agreement between predicted and experimental spectra would provide strong evidence for the correctness of the assigned structure.

Reaction Pathway Energetics and Transition State Analysis.nih.gov

Computational chemistry allows for the detailed investigation of potential reaction pathways and the energetics of transition states. smu.edunih.gov For this compound, this could involve studying reactions such as N-alkylation, N-acylation, or reactions involving the sulfur atom. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism.

Transition state theory can be used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. nih.gov For instance, the nucleophilic attack of the amine nitrogen on an electrophile would proceed through a transition state that can be located and characterized computationally. The geometry and energy of this transition state provide crucial information about the reaction rate and mechanism. Such studies can help in optimizing reaction conditions to favor the formation of a desired product.

Table 4: Illustrative Reaction Energetics for a Hypothetical N-Alkylation Reaction (Illustrative) This table presents hypothetical but realistic values based on computational studies of similar reactions.

| Parameter | Predicted Value (kcal/mol) |

| Activation Energy (Forward) | 15 |

| Enthalpy of Reaction | -10 |

| Free Energy of Reaction | -8 |

These theoretical predictions of reaction energetics are vital for designing efficient synthetic routes.

Conformational Analysis and Stereochemical Considerations

The flexible nature of this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The thian ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The bulky N-(2-methoxyethyl) substituent at the C4 position would strongly prefer an equatorial orientation to minimize steric hindrance with the axial hydrogens of the ring.

The methoxyethyl side chain also possesses conformational flexibility due to rotation around the C-C and C-O single bonds. Different staggered and eclipsed conformations of this side chain will have varying energies. The most stable conformer would likely be one that minimizes steric clashes and potentially allows for intramolecular hydrogen bonding between the amine hydrogen and the methoxy (B1213986) oxygen.

Furthermore, if the thian ring were to be substituted in a way that creates a chiral center, computational methods could be used to study the properties of the different enantiomers and diastereomers.

Table 5: Relative Energies of Key Conformers of this compound (Illustrative) This table presents hypothetical but realistic values based on conformational analysis of analogous systems.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial-Chair (anti side chain) | 0.0 |

| Axial-Chair (anti side chain) | + 2.5 |

| Equatorial-Boat | + 5.0 |

| Equatorial-Chair (gauche side chain) | + 0.8 |

Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Emerging Research Frontiers and Future Directions

Development of Sustainable and Green Synthetic Routes

The synthesis of amines is a cornerstone of organic chemistry, with significant efforts now focused on developing more environmentally friendly methods. For N-(2-methoxyethyl)thian-4-amine, future research will likely concentrate on moving away from traditional, often harsh, synthetic protocols towards more sustainable alternatives.

Reductive Amination: A key strategy for synthesizing amines like this compound is reductive amination. organic-chemistry.orgtaylorfrancis.comnih.gov This process typically involves the reaction of an aldehyde or ketone with an amine, followed by reduction of the resulting imine. google.com Green approaches to reductive amination focus on using milder reducing agents and more benign solvents, such as water. organic-chemistry.org For instance, the synthesis of N-alkylaminobenzenes has been achieved through a one-pot reaction involving the reduction of nitrobenzenes followed by reductive amination. organic-chemistry.org The development of catalytic systems, particularly those using earth-abundant metals, is a significant area of interest. researchgate.net Amorphous cobalt particles, for example, have been shown to catalyze reductive amination using molecular hydrogen as the reductant and aqueous ammonia (B1221849) as the nitrogen source under mild conditions. organic-chemistry.org

Future research will likely explore the use of biocatalysis and other novel catalytic systems to further enhance the sustainability of this compound synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of molecular properties and the optimization of reaction conditions from large datasets. beilstein-journals.orgdoaj.org For this compound, these computational tools hold the promise of accelerating its development and application.

Property Prediction: ML models can be trained to predict a wide range of physicochemical and biological properties of molecules. nih.gov By leveraging data from similar heterocyclic compounds, it is possible to build models that can estimate properties of this compound, such as its solubility, reactivity, and potential biological activity. This predictive capability can guide the design of new derivatives with desired characteristics.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, have proven effective in optimizing reaction conditions with minimal experimental effort. nih.gov These models can explore a vast parameter space, including catalyst choice, solvent, temperature, and reactant concentrations, to identify the optimal conditions for the synthesis of this compound with high yield and selectivity. chemrxiv.org The integration of ML with automated flow reactors represents a powerful platform for accelerated reaction optimization. nih.gov

The table below illustrates how different ML models have been applied to predict properties of amine compounds, a strategy that could be adapted for this compound.

| Machine Learning Model | Application | Predicted Property | Reference |

| Hierarchical Support Vector Regression (HSVR) | Mutagenicity of aromatic amines | Mutagenicity (TA98 + S9) | nih.gov |

| Bayesian Optimization | C–H activation reactions | Reaction yield | nih.gov |

| Nomadic Exploratory Multi-Objective Optimisation (NEMO) | Photoredox tertiary amine synthesis | Yield and reaction cost | chemrxiv.org |

Exploration of Novel Chemical Reactivity Modes and Mechanistic Discoveries

Understanding the inherent reactivity of this compound is crucial for unlocking its synthetic potential. The presence of a tertiary amine and a thiane (B73995) ring suggests a rich and varied chemical reactivity.

The nitrogen atom's lone pair of electrons makes it a nucleophilic and basic center, capable of participating in a wide range of reactions, including alkylation and acid-base chemistry. chemrxiv.orgorganic-chemistry.org The thiane ring, a sulfur-containing heterocycle, can undergo oxidation at the sulfur atom and participate in various cyclization and rearrangement reactions.

Future research is expected to delve into the mechanistic details of these transformations. For example, the study of N-dealkylation of related N,N-dialkyl aromatic amines has revealed complex, acidity-dependent reaction pathways. nih.gov A deeper understanding of these mechanisms will enable more precise control over reaction outcomes and the development of novel synthetic methodologies.

Advanced In-Situ Spectroscopic Characterization during Reactions

The direct observation of reactive intermediates and the real-time monitoring of reaction kinetics are essential for elucidating reaction mechanisms and optimizing processes. Advanced in-situ spectroscopic techniques are powerful tools for achieving this.

Flow NMR and FTIR: The combination of flow chemistry with in-situ NMR and FTIR spectroscopy allows for the continuous monitoring of reaction species. nih.gov This approach can provide detailed kinetic data and help identify transient intermediates that are often missed in traditional batch analysis. nih.govresearchgate.net For the synthesis of this compound, these techniques could be used to study the formation of the imine intermediate in reductive amination or to monitor the progress of N-alkylation reactions.

Operando Spectroscopy: Operando spectroscopy, which involves the characterization of materials under actual reaction conditions, is particularly valuable for studying catalytic processes. doi.org Techniques such as operando FTIR can be used to investigate the interaction of reactants with a catalyst surface, providing insights into the catalytic cycle. doi.org

The table below summarizes various spectroscopic techniques and their potential applications in the study of this compound.

| Spectroscopic Technique | Application | Information Gained | Reference |

| In-situ Flow NMR | Reaction monitoring | Quantitative analysis of reaction species, kinetic data | nih.govnih.gov |

| In-situ Flow FTIR | Reaction monitoring | Detection of reaction intermediates, functional group transformations | nih.govresearchgate.net |

| Operando FTIR | Catalysis studies | Identification of surface intermediate species on catalysts | doi.org |

| 1H NMR | Structural elucidation | Proton environment, confirmation of N-H and adjacent C-H signals | libretexts.orgoregonstate.edu |

| Mass Spectrometry | Structural elucidation | Molecular weight, fragmentation patterns (e.g., alpha-cleavage) | oregonstate.edu |

Design and Synthesis of this compound Hybrid Molecules for Novel Chemical Functionalities

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. nih.govthesciencein.org This approach can lead to compounds with improved efficacy, better selectivity, and novel mechanisms of action. researchgate.net

The this compound scaffold represents a valuable building block for the creation of new hybrid molecules. Its tertiary amine and thiane moieties can be functionalized to attach other biologically active fragments. For example, the thiane ring could serve as a lipophilic anchor, while the methoxyethyl side chain could be modified to modulate solubility and pharmacokinetic properties.

The design and synthesis of hybrid molecules based on the this compound core could target a wide range of diseases, including cancer and infectious diseases. nih.govnih.gov The development of such hybrids will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(2-methoxyethyl)thian-4-amine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear protective goggles, gloves, and lab coats to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .

- Waste Management : Segregate waste and dispose via certified hazardous waste facilities to prevent environmental contamination. Avoid mixing with incompatible reagents .

- Storage : Store in a cool, dry, ventilated area away from oxidizers. Use chemically resistant containers labeled with hazard identifiers .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthetic Pathways : Likely involves nucleophilic substitution or reductive amination. For analogs like pyrrolidinium salts, reactions often use methoxyethylamine precursors under reflux with catalysts (e.g., H₂SO₄ or BF₃·Et₂O) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) to improve yield. Purify via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

| Technique | Parameters | Application |

|---|---|---|

| ¹H/¹³C NMR | δ 1.5–3.5 (methylene groups), δ 3.3–3.7 (methoxy) | Confirm backbone structure and substituents . |

| IR Spectroscopy | Peaks at ~1100 cm⁻¹ (C-O-C), ~3300 cm⁻¹ (N-H stretch) | Identify functional groups . |

| Mass Spectrometry | Molecular ion matching exact mass (e.g., [M+H]⁺) | Verify molecular weight and purity . |

Advanced Research Questions

Q. How can computational chemistry approaches be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Validate with MD simulations to assess binding stability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps to assess redox potential .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, NOESY can clarify stereochemistry .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in NMR spectra .

Q. What are the key considerations in designing in vitro assays to evaluate the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize receptors implicated in disease pathways (e.g., GPCRs for neurological disorders) based on structural analogs .

- Dose-Response Curves : Test derivatives at 1 nM–100 µM concentrations. Use positive controls (e.g., known inhibitors) to validate assay sensitivity .

- Toxicity Screening : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule out non-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.